1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol
Description
1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol is a cyclobutanol derivative featuring a substituted phenylamine group. Its structure comprises a cyclobutane ring fused with a hydroxyl group and an aminomethyl linker connected to a 5-fluoro-2-methylphenyl substituent.
Properties
IUPAC Name |
1-[(5-fluoro-2-methylanilino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c1-9-3-4-10(13)7-11(9)14-8-12(15)5-2-6-12/h3-4,7,14-15H,2,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCIRFHDEVCHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NCC2(CCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol (commonly referred to as the compound) is a cyclobutane derivative notable for its unique structure and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H16FNO, with a molecular weight of 209.26 g/mol. The compound features a cyclobutane ring bonded to an amino group and a hydroxyl group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C12H16FNO |
| Molecular Weight | 209.26 g/mol |
| CAS Number | 2157888-45-2 |
| Purity | Min. 95% |
Synthesis
The synthesis of this compound typically involves the reaction of 5-fluoro-2-methylaniline with cyclobutanone under specific conditions. The process may require catalysts and involves steps such as reduction and purification to achieve high purity levels .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors, leading to modulation of various biochemical pathways. The presence of the amino and hydroxyl groups allows it to engage in hydrogen bonding and other interactions that can influence enzyme activity or receptor binding.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : In vitro studies have shown that cyclobutane derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation .
- ACE Inhibition : Structure-activity relationship (SAR) studies have demonstrated that certain structural modifications can enhance the inhibition of angiotensin-converting enzyme (ACE), which is crucial for regulating blood pressure .
Case Studies
- Anticancer Studies : A study evaluating the cytotoxic effects of similar cyclobutane compounds on human cancer cell lines reported significant apoptosis induction at specific concentrations, indicating potential therapeutic applications in oncology .
- ACE Inhibition : Research involving flavonoids showed that modifications similar to those in this compound can lead to improved ACE inhibitory activity, suggesting that this compound may also have cardiovascular benefits .
Scientific Research Applications
Medicinal Chemistry
1-{[(5-Fluoro-2-methylphenyl)amino]methyl}cyclobutan-1-ol has been investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals. The presence of the fluorine atom enhances the compound's lipophilicity, which is beneficial for drug design.
- Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of cyclobutane compounds, revealing that modifications can lead to improved selectivity and potency against specific biological targets such as enzymes involved in cancer pathways .
Organic Synthesis
The compound is utilized as a building block in organic synthesis due to its ability to undergo various chemical transformations. It can participate in reactions such as:
- Nucleophilic substitutions
- Cycloadditions
- Functional group interconversions
These reactions are critical for constructing more complex molecular architectures that are essential in pharmaceuticals and agrochemicals.
Agrochemicals
Research indicates that derivatives of this compound can exhibit herbicidal or fungicidal properties, making them candidates for agrochemical applications.
- Case Study : A patent application described the synthesis of cyclobutane derivatives with herbicidal activity, suggesting that further exploration of this compound could lead to the development of effective agrochemicals .
Recent studies have focused on the pharmacological properties of cyclobutane derivatives, including their ability to modulate biological pathways relevant to disease treatment.
Key Findings:
- Compounds with similar structures have shown significant activity against cancer cell lines, indicating potential use as anticancer agents .
- Modifications at the amino or hydroxyl groups can lead to variations in biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-[(Methylamino)methyl]cyclobutan-1-ol (CAS: 1461706-88-6)
- Structure: Cyclobutanol core with a methylamino-methyl substituent.
- Molecular Formula: C₆H₁₃NO | Molecular Weight: 115.18 g/mol .
- Key Differences: Lacks the aromatic fluorine and methyl groups present in the target compound. Simpler substituent (methylamino vs. 5-fluoro-2-methylphenyl) likely reduces steric hindrance and lipophilicity.
- Implications : The absence of fluorine may decrease metabolic stability compared to the target compound, while the smaller substituent could enhance solubility .
1-{[(4-Aminobutyl)amino]methyl}cyclobutan-1-ol (CAS: 2169432-27-1)
- Structure: Cyclobutanol core with a longer 4-aminobutylamino chain.
- Molecular Formula : C₉H₂₀N₂O | Molecular Weight : 172.27 g/mol .
- The primary amine group may enhance reactivity or susceptibility to oxidation compared to the target’s aromatic amine.
- Implications : The longer chain could improve membrane permeability but might reduce metabolic stability due to enzymatic degradation .
Cyclopentanol-Based Agrochemicals (e.g., Metconazole, Triticonazole)
- Structure: Cyclopentanol core with triazole and chlorophenyl groups .
- Key Differences: Larger cyclopentane ring vs. cyclobutane, altering ring strain and conformational flexibility. Triazole substituents (antifungal activity) vs.
- Implications: Cyclopentanol derivatives are optimized for pesticidal use, whereas the target compound’s cyclobutanol scaffold and fluorine substitution may favor pharmaceutical applications .
Comparative Data Table
Research Findings and Implications
Substituent Effects: Fluorine in the target compound likely enhances metabolic stability and binding affinity to hydrophobic targets (e.g., enzymes or receptors) compared to non-fluorinated analogs .
Ring Size and Stability: Cyclobutanol’s smaller ring size increases ring strain compared to cyclopentanol-based agrochemicals, which may affect synthetic accessibility but improve target engagement through rigid geometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
